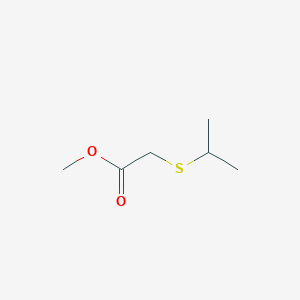

methyl 2-(propan-2-ylsulfanyl)acetate

Description

Properties

IUPAC Name |

methyl 2-propan-2-ylsulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-5(2)9-4-6(7)8-3/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJRMLWNDRACPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways

Hydrolysis and Transesterification Reactions

The ester group is a key reactive center in methyl 2-(propan-2-ylsulfanyl)acetate, susceptible to nucleophilic attack that leads to cleavage of the acyl-oxygen bond.

Ester hydrolysis is the cleavage of an ester by water, a reaction that can be catalyzed by either an acid or a base. libretexts.org In acidic hydrolysis, the reaction is the reverse of Fischer esterification and is an equilibrium process. libretexts.org The ester is heated with a significant excess of water in the presence of a strong acid catalyst. libretexts.org

The general mechanism for the acid-catalyzed hydrolysis of this compound to 2-(propan-2-ylsulfanyl)acetic acid and methanol (B129727) is depicted below:

Reaction Scheme: Acid-Catalyzed Hydrolysis

Conversely, basic hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. libretexts.org The ester is treated with a strong base, such as sodium hydroxide, which acts as a reactant rather than a catalyst, yielding an alcohol and the salt of the carboxylic acid. libretexts.org

Reaction Scheme: Base-Catalyzed Hydrolysis (Saponification)

Computational studies on the neutral hydrolysis of methyl acetate (B1210297) suggest that the reaction can proceed through a cooperative one-step mechanism involving several water molecules, without the formation of a stable tetrahedral intermediate. canada.caresearchgate.net

| Reaction Type | Catalyst/Reagent | Products | Reversibility |

|---|---|---|---|

| Acidic Hydrolysis | Strong Acid (e.g., H₂SO₄) | 2-(propan-2-ylsulfanyl)acetic acid, Methanol | Reversible |

| Basic Hydrolysis (Saponification) | Strong Base (e.g., NaOH) | Sodium 2-(propan-2-ylsulfanyl)acetate, Methanol | Irreversible |

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction can also be catalyzed by either an acid or a base. masterorganicchemistry.com For this compound, this allows for the synthesis of various other alkyl esters.

Under basic conditions, an alkoxide acts as a nucleophile, attacking the carbonyl carbon of the ester. masterorganicchemistry.com For instance, reacting this compound with ethanol (B145695) in the presence of sodium ethoxide would yield ethyl 2-(propan-2-ylsulfanyl)acetate and methanol. To drive the reaction to completion, the alcohol reactant is often used as the solvent. masterorganicchemistry.com

Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by an alcohol molecule. masterorganicchemistry.com Using a large excess of the new alcohol can shift the equilibrium toward the desired product. biofueljournal.com

Reaction Scheme: Transesterification

Reactions at the Sulfur Center

The sulfur atom in the thioether linkage is a site of significant reactivity, primarily due to its nucleophilicity and its ability to exist in multiple oxidation states. libretexts.org

The thioether group of this compound can be readily oxidized. Mild oxidation, often using reagents like hydrogen peroxide (H₂O₂), typically yields the corresponding sulfoxide (B87167). brainkart.comnih.gov Further oxidation under more vigorous conditions or with stronger oxidizing agents, such as peroxyacids, converts the sulfoxide into a sulfone. brainkart.comlookchem.com

The selectivity of the oxidation to either the sulfoxide or the sulfone can often be controlled by the choice of oxidant and reaction conditions. organic-chemistry.org For example, using H₂O₂ in glacial acetic acid has been shown to be a highly selective method for converting sulfides to sulfoxides. nih.gov Other reagents, like urea-hydrogen peroxide, can promote the full oxidation to sulfones. organic-chemistry.org

Reaction Scheme: Oxidation of the Thioether Linkage

| Oxidation Level | Product Name | Common Oxidizing Agents |

|---|---|---|

| First Oxidation | Methyl 2-(propan-2-ylsulfinyl)acetate | Hydrogen Peroxide (H₂O₂) |

| Second Oxidation | Methyl 2-(propan-2-ylsulfonyl)acetate | Peroxyacids (e.g., m-CPBA), KMnO₄ |

Unlike ethers, thioethers are effective nucleophiles. brainkart.com The sulfur atom's valence electrons are less tightly held and more polarizable than those of oxygen, enhancing its nucleophilicity. masterorganicchemistry.com Consequently, the sulfur atom in this compound can participate in SN2 reactions with electrophiles like alkyl halides. This reaction results in the formation of a trialkylsulfonium salt. libretexts.orgbrainkart.com

Reaction Scheme: Formation of a Sulfonium (B1226848) Salt

The resulting sulfonium salt is a versatile intermediate. The positive charge on the sulfur atom makes it an excellent leaving group and increases the acidity of adjacent protons. libretexts.org

Reactions at the Ester Carbonyl Group

The carbonyl carbon of the ester group is electrophilic and can be attacked by strong nucleophiles. Key reactions include reduction and the addition of organometallic reagents.

Reduction of the ester group with a strong reducing agent like lithium aluminum hydride (LiAlH₄) will convert it to a primary alcohol. This reaction proceeds through an aldehyde intermediate, which is further reduced. libretexts.org The process involves the replacement of the -OCH₃ group and the reduction of the carbonyl to a hydroxyl group. libretexts.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.org

Reaction Scheme: Reduction to an Alcohol

Grignard reagents (R-MgX) add to the ester carbonyl group. The reaction typically involves two equivalents of the Grignard reagent. The first equivalent adds to the carbonyl to form a tetrahedral intermediate, which then collapses to form a ketone. This ketone immediately reacts with a second equivalent of the Grignard reagent to produce a tertiary alcohol after an acidic workup. libretexts.org

Reaction Scheme: Reaction with a Grignard Reagent

Additionally, the ester can react with other nucleophiles such as hydrazine (B178648) hydrate (B1144303), which attacks the carbonyl carbon to form the corresponding hydrazide. This type of reaction displaces the methoxy (B1213986) group of the ester. researchgate.net

Amidation and Peptide Coupling Reactions

The ester group in this compound can be converted into an amide through reaction with an amine. This transformation, known as amidation, is fundamental in organic synthesis, particularly in the construction of the peptide bonds that form the backbone of proteins.

Direct amidation of an ester with an amine is often a reversible and thermodynamically controlled process. nih.gov To achieve high conversion, the reaction may require heating or the removal of the alcohol byproduct (in this case, methanol) to shift the equilibrium toward the product side. nih.gov Catalytic methods have been developed to facilitate this transformation under milder conditions. For instance, nickel-catalyzed systems have been shown to effectively couple unactivated esters with nitroarenes (which are reduced in situ to anilines) to form amides. nih.gov

In the context of peptide synthesis, the ester would typically be a precursor to the required carboxylic acid. The general process involves:

Hydrolysis: The methyl ester is first hydrolyzed to the corresponding carboxylic acid, 2-(propan-2-ylsulfanyl)acetic acid, usually under basic or acidic conditions.

Activation and Coupling: The resulting carboxylic acid is then activated using a coupling reagent to make it more susceptible to nucleophilic attack by the amino group of another amino acid or peptide. researchgate.net Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and phosphonium (B103445) or aminium salts such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or HATU. researchgate.netpeptide.com The activated acid readily reacts with the amine component to form the amide (peptide) bond. scispace.comnih.gov

The table below summarizes general conditions for the amidation of methyl esters.

| Reagent/Catalyst System | Amine Source | Conditions | Product Type |

| Amine (e.g., Benzylamine) | Primary or Secondary Amine | Heat, neat or in solvent | N-substituted amide |

| Ni(cod)₂ / IPr | Primary/Secondary Amines | Toluene, 140 °C | N-substituted amide |

| La₂Na₈(OCH₂CF₃)₁₄(THF)₆ | Primary/Secondary Amines | Solvent-free, 80 °C | N-substituted amide |

| EDCI / HOBt | Amino Acid Ester | Organic Solvent (e.g., DMF, DCM) | Dipeptide |

Reduction to Alcohols

The ester functionality of this compound can be reduced to a primary alcohol, yielding 2-(propan-2-ylsulfanyl)ethanol. This transformation is a common procedure in organic synthesis for converting esters into their corresponding alcohols.

The most common laboratory method for this reduction is the use of a strong hydride reducing agent, such as Lithium aluminum hydride (LiAlH₄) . The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by a careful aqueous workup to quench the excess reagent and protonate the resulting alkoxide.

Alternatively, hydrogenolysis offers an industrial-scale method for ester reduction. This process involves reacting the ester with hydrogen gas (H₂) under high pressure and elevated temperatures in the presence of a metal catalyst. google.com This method is commonly used for the reduction of simple esters like methyl acetate to produce ethanol and methanol. google.com

The following table outlines typical reagents used for the reduction of esters to alcohols.

| Reducing Agent | Typical Conditions |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0 °C to room temp. |

| Hydrogen (H₂) with Copper Chromite catalyst | High pressure (e.g., >5000 kPa), high temp. (e.g., 225-310 °C) |

| Sodium borohydride (NaBH₄) with additives | Mixed solvent systems (e.g., THF/MeOH), elevated temp. |

Reactions at the α-Carbon to the Carbonyl and Sulfur

The carbon atom situated between the carbonyl group and the sulfur atom (the α-carbon) is activated by both adjacent functional groups. The electron-withdrawing nature of the carbonyl group and the influence of the sulfur atom render the protons on this carbon acidic, making it a key site for chemical modification.

Deprotonation and Enolate Chemistry

The α-protons of this compound can be abstracted by a strong base to form a nucleophilic enolate intermediate. masterorganicchemistry.com The acidity of these protons is enhanced by the inductive effect of the adjacent sulfur atom, in addition to the resonance stabilization provided by the carbonyl group.

To achieve complete and irreversible deprotonation, a strong, sterically hindered, non-nucleophilic base is typically employed. bham.ac.ukLithium diisopropylamide (LDA) is a widely used base for this purpose. mnstate.edumsu.edu The reaction is usually performed at low temperatures (e.g., -78 °C) in an anhydrous solvent like THF to prevent side reactions. The resulting lithium enolate is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.com

The table below lists common strong bases used for generating ester enolates.

| Base | Abbreviation | Conjugate Acid pKa | Typical Conditions |

| Lithium diisopropylamide | LDA | ~36 | THF, -78 °C |

| Lithium hexamethyldisilazide | LHMDS | ~26 | THF, -78 °C |

| Sodium hydride | NaH | ~35 (for H₂) | THF, 0 °C to room temp. |

| Lithium 2,2,6,6-tetramethylpiperidide | LTMP | ~37 | THF, -78 °C |

Formation of Substituted Derivatives

Once formed, the enolate of this compound can react with a wide array of electrophiles, leading to the formation of α-substituted derivatives. This reactivity provides a powerful tool for elaborating the molecular structure.

A primary application of this enolate chemistry is in alkylation reactions . The enolate readily attacks alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) via an Sₙ2 mechanism to forge a new carbon-carbon bond at the α-position. msu.edu For example, reacting the enolate with methyl iodide would produce methyl 2-methyl-2-(propan-2-ylsulfanyl)acetate. This strategy is highly versatile for creating more complex carbon skeletons. nih.govnih.gov

Beyond simple alkylation, the enolate can react with other electrophiles, as detailed in the table below.

| Electrophile | Reaction Type | Product Class | Example Product from this compound enolate |

| Alkyl Halide (e.g., CH₃I) | Alkylation | α-Alkyl Thioester | Methyl 2-methyl-2-(propan-2-ylsulfanyl)acetate |

| Aldehyde/Ketone (e.g., Acetone) | Aldol Addition | β-Hydroxy Thioester | Methyl 3-hydroxy-3-methyl-2-(propan-2-ylsulfanyl)butanoate |

| Ester (e.g., Methyl Acetate) | Claisen Condensation | β-Keto Thioester | Methyl 4-methyl-3-oxo-2-(propan-2-ylsulfanyl)pentanoate |

| Acyl Chloride (e.g., Acetyl Chloride) | Acylation | β-Keto Thioester | Methyl 3-oxo-2-(propan-2-ylsulfanyl)butanoate |

Rearrangement Reactions and Cyclization Pathways

While specific rearrangement reactions for this compound are not extensively documented, the structural motifs present in the molecule allow for participation in well-known classes of chemical transformations under appropriate conditions.

One potential pathway involves the Pummerer rearrangement , which is characteristic of sulfoxides. If the thioether sulfur in this compound were to be oxidized to a sulfoxide, treatment with an activating agent like acetic anhydride (B1165640) would likely trigger a rearrangement. This process would generate an electrophilic thionium (B1214772) ion intermediate, which, upon capture by a nucleophile, would result in a product with an acetate group attached to the α-carbon.

Intramolecular cyclization reactions are also feasible if the molecule is first functionalized with a suitable reacting partner. For instance, if the enolate is used to perform an alkylation with a dihaloalkane (e.g., 1,3-dibromopropane), the resulting product would contain a terminal alkyl halide. A second intramolecular deprotonation and nucleophilic attack could then lead to the formation of a cyclic thioester, such as a cyclobutane (B1203170) or cyclopentane (B165970) ring fused at the α-position.

Furthermore, the enolate can participate in Claisen-type condensations . A self-condensation reaction, where the enolate of one molecule attacks the carbonyl group of another, would yield a β-keto thioester dimer after decarboxylation, demonstrating a pathway for molecular complexity enhancement.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete assignment of the proton and carbon environments within methyl 2-(propan-2-ylsulfanyl)acetate can be achieved.

¹H NMR Chemical Shift Analysis of Aliphatic and Thioether Protons

The ¹H NMR spectrum of this compound provides critical information about the electronic environment of each proton. The spectrum is anticipated to exhibit four distinct signals corresponding to the four unique proton environments in the molecule.

The methoxy (B1213986) group (-OCH₃) protons are expected to appear as a singlet, typically in the downfield region around 3.7 ppm, due to the deshielding effect of the adjacent oxygen atom. The methylene (B1212753) protons (-SCH₂-) adjacent to the sulfur atom and the carbonyl group are also expected to produce a singlet, with a chemical shift in the range of 3.2-3.4 ppm. The deshielding is a cumulative effect of the electronegative sulfur and the carbonyl group.

The isopropyl group gives rise to a septet for the methine proton (-CH-) and a doublet for the two equivalent methyl groups (-CH(CH₃)₂). The methine proton, being attached to the sulfur atom, would be deshielded and is predicted to resonate around 3.0-3.3 ppm. The six protons of the two methyl groups are equivalent due to free rotation and are expected to appear as a doublet further upfield, typically around 1.3 ppm, as they are further from the electron-withdrawing groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -OCH₃ | ~3.7 | Singlet | 3H |

| -SCH₂- | ~3.3 | Singlet | 2H |

| -CH(CH₃)₂ | ~3.1 | Septet | 1H |

| -CH(CH₃)₂ | ~1.3 | Doublet | 6H |

¹³C NMR Chemical Shift Analysis of Carbonyl and Aliphatic Carbons

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. For this compound, five distinct signals are expected, corresponding to the five unique carbon environments.

The carbonyl carbon (-C=O) of the ester group is the most deshielded and will appear significantly downfield, typically in the range of 170-175 ppm. The carbon of the methoxy group (-OCH₃) will resonate around 52 ppm. The methylene carbon adjacent to the sulfur (-SCH₂-) is expected to have a chemical shift in the region of 35-40 ppm.

Within the isopropyl group, the methine carbon (-CH-) attached to the sulfur atom will be deshielded and is predicted to appear around 35-40 ppm. The two equivalent methyl carbons (-CH(CH₃)₂) will be the most shielded, resonating in the upfield region of the spectrum, typically around 23 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| -C=O | ~171 |

| -OCH₃ | ~52 |

| -SCH₂- | ~38 |

| -CH(CH₃)₂ | ~36 |

| -CH(CH₃)₂ | ~23 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, a cross-peak would be observed between the septet of the isopropyl methine proton and the doublet of the isopropyl methyl protons, confirming their adjacent relationship. No other cross-peaks are expected, as the other proton signals are singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show correlations between the proton signal at ~3.7 ppm and the carbon signal at ~52 ppm (-OCH₃), the proton signal at ~3.3 ppm and the carbon signal at ~38 ppm (-SCH₂-), the proton signal at ~3.1 ppm and the carbon signal at ~36 ppm (-CH-), and the proton signal at ~1.3 ppm and the carbon signal at ~23 ppm (-CH₃).

The methoxy protons (~3.7 ppm) to the carbonyl carbon (~171 ppm).

The methylene protons (~3.3 ppm) to the carbonyl carbon (~171 ppm) and the isopropyl methine carbon (~36 ppm).

The isopropyl methine proton (~3.1 ppm) to the methylene carbon (~38 ppm) and the isopropyl methyl carbons (~23 ppm).

The isopropyl methyl protons (~1.3 ppm) to the isopropyl methine carbon (~36 ppm).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₆H₁₂O₂S), the calculated exact mass is approximately 148.0558 g/mol . HRMS analysis would be expected to yield a measured m/z value very close to this theoretical value, confirming the elemental composition of the molecule.

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass |

| [M+H]⁺ | C₆H₁₃O₂S⁺ | 149.0636 |

| [M+Na]⁺ | C₆H₁₂O₂SNa⁺ | 171.0456 |

Fragmentation Pathways and Structural Information

Under electron ionization (EI) or other ionization techniques, the molecular ion of this compound will undergo fragmentation, producing a characteristic pattern of fragment ions in the mass spectrum. The analysis of these fragments provides valuable structural information.

Common fragmentation pathways for esters and thioethers can be predicted. Alpha-cleavage is a common fragmentation mechanism for thioethers. For this compound, this could involve the cleavage of the C-S bond, leading to the formation of an isopropyl radical and a [CH₃OC(O)CH₂S]⁺ ion, or an isopropyl cation and a [CH₃OC(O)CH₂S]˙ radical.

Another likely fragmentation is the loss of the methoxy group (-OCH₃) from the molecular ion, resulting in an ion at m/z [M-31]⁺. Cleavage of the bond between the methylene group and the sulfur atom could lead to the formation of the isopropylthio cation [(CH₃)₂CHS]⁺. A McLafferty rearrangement is also possible, which would involve the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

| 148 | [C₆H₁₂O₂S]⁺˙ (Molecular Ion) |

| 117 | [M - OCH₃]⁺ |

| 89 | [(CH₃)₂CHS]⁺ |

| 74 | [CH₃OC(O)CH₂]⁺ |

| 59 | [COOCH₃]⁺ |

| 43 | [CH(CH₃)₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which reveals the vibrational frequencies of the bonds within the molecule. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its ester and thioether functionalities.

The key functional groups and their anticipated IR absorption ranges are detailed in the table below. The presence of a strong absorption band around 1740 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group in the ester. Additionally, the C-O stretching vibrations of the ester group will likely appear in the 1300-1000 cm⁻¹ region. The C-H bonds of the methyl and isopropyl groups will give rise to stretching and bending vibrations in the ranges of 2950-2850 cm⁻¹ and 1470-1365 cm⁻¹, respectively. The C-S stretching vibration of the thioether is typically weaker and can be found in the 800-600 cm⁻¹ range.

Interactive Data Table: Expected Infrared Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | ~1740 | Strong |

| C-O (Ester) | Stretch | 1300-1000 | Strong |

| C-H (Alkyl) | Stretch | 2950-2850 | Medium to Strong |

| C-H (Alkyl) | Bend | 1470-1365 | Variable |

| C-S (Thioether) | Stretch | 800-600 | Weak to Medium |

Note: The exact positions of the absorption bands can be influenced by the molecular environment and the physical state of the sample.

X-ray Crystallography for Solid-State Structure Determination

Should a crystal structure be determined, it would provide definitive proof of the compound's connectivity and stereochemistry. It would also reveal details about intermolecular interactions, such as van der Waals forces, which govern the packing of the molecules in the crystal lattice. For sulfur-containing compounds, in particular, X-ray crystallography can provide insights into the geometry around the sulfur atom.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating the components of a mixture and for assessing the purity of a compound. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are two of the most powerful and widely used chromatographic techniques in chemical analysis.

GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column walls.

Following separation, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecules to fragment in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z) and serves as a "molecular fingerprint."

The expected fragmentation pattern for this compound would likely involve cleavage at the ester and thioether linkages. Key fragments could include the acylium ion [CH₃C(O)]⁺ (m/z 43), the [M-OCH₃]⁺ fragment, and fragments arising from the loss of the isopropyl group. The molecular ion peak [M]⁺ would also be expected, providing the molecular weight of the compound.

Interactive Data Table: Plausible Mass Fragments for this compound in GC-MS

| Fragment Ion | Plausible Structure | Expected m/z |

| Molecular Ion | [CH₃C(O)OCH₂S(CH(CH₃)₂)]⁺ | 148 |

| [M-OCH₃]⁺ | [CH₃C(O)CH₂S(CH(CH₃)₂)]⁺ | 117 |

| [CH(CH₃)₂S]⁺ | Isopropylthio cation | 75 |

| [CH₃C(O)]⁺ | Acylium ion | 43 |

| [CH(CH₃)₂]⁺ | Isopropyl cation | 43 |

Note: The relative abundances of these fragments would depend on the ionization energy and the specific mass spectrometer used.

High-performance liquid chromatography (HPLC) is a versatile separation technique that can be used for a wide range of compounds, including those that are not volatile enough for GC. For the analysis of this compound, a reversed-phase HPLC method would likely be employed.

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds will have a stronger interaction with the stationary phase and will therefore have a longer retention time.

The purity of a sample of this compound can be assessed by HPLC with a suitable detector, such as an ultraviolet (UV) detector. Although the compound lacks a strong chromophore, it may exhibit some UV absorbance at lower wavelengths. The presence of multiple peaks in the chromatogram would indicate the presence of impurities. By calibrating the instrument with a standard of known concentration, HPLC can also be used for quantitative analysis to determine the exact concentration of the compound in a sample.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and can predict a wide range of molecular properties. These methods are broadly categorized into ab initio and density functional theory approaches.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. A typical DFT study of methyl 2-(propan-2-ylsulfanyl)acetate would involve optimizing its three-dimensional geometry to find the most stable arrangement of its atoms in space. This process would yield key data such as bond lengths, bond angles, and dihedral angles.

Following geometry optimization, analysis of the electronic structure would provide insights into the molecule's reactivity and properties. This includes calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing molecular stability and reactivity. Other properties like the electrostatic potential map could reveal the distribution of charge within the molecule, highlighting electron-rich and electron-deficient regions.

Despite the power of DFT, a specific study detailing the geometry optimization and electronic structure of this compound is not available in the current scientific literature.

Ab Initio Methods for Molecular Properties

Ab initio methods are quantum chemistry calculations that rely on first principles, without the use of experimental data in their fundamental formulation. kyushu-u.ac.jp These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties.

For this compound, ab initio calculations could be employed to determine properties such as its dipole moment, polarizability, and vibrational frequencies (which correspond to its infrared spectrum). While these methods are computationally more intensive than DFT, they often provide benchmark results. A comprehensive literature search did not yield any publications that have applied these ab initio methods to study the molecular properties of this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations would be the ideal tool for conformational analysis.

By simulating the molecule's motion, researchers could identify the most stable conformers (different spatial arrangements of the atoms) and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity. Currently, there are no published studies that have performed molecular dynamics simulations specifically for the conformational analysis of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on Methodological Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling attempts to correlate the chemical structure of a compound with its biological activity or a specific property using statistical methods. nih.gov The fundamental principle is that the structure of a molecule dictates its properties.

A QSAR study involves several key steps:

Data Set Selection: A group of molecules with known activities (e.g., toxicity, binding affinity) is chosen.

Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each molecule to represent its structural, physical, and chemical properties. researchgate.net

Model Development: A mathematical model is created to find a relationship between the descriptors and the activity. nih.gov

Model Validation: The model's predictive power is rigorously tested. nih.gov

While QSAR is a powerful tool, building a model requires a dataset of related compounds. No QSAR models specifically developed for or including this compound were found in the reviewed literature.

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry can be used to elucidate the mechanisms of chemical reactions by mapping out the potential energy surface. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The activation energy, which determines the reaction rate, can be calculated from the energy difference between the reactants and the transition state.

For this compound, theoretical studies could investigate reactions such as its hydrolysis or oxidation. Such studies would provide a detailed, atomistic view of the bond-breaking and bond-forming processes. However, no specific research on the theoretical reaction mechanisms involving this compound has been published.

Spectroscopic Property Prediction from Theoretical Models

Computational methods can accurately predict various spectroscopic properties, which are invaluable for identifying and characterizing molecules. For this compound, theoretical models could predict:

NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated to aid in the interpretation of experimental NMR data.

Infrared (IR) Spectra: Vibrational frequencies and their intensities can be computed, corresponding to the peaks observed in an IR spectrum.

UV-Vis Spectra: Electronic excitation energies can be calculated to predict the wavelengths of maximum absorption.

These theoretical predictions can be a powerful complement to experimental spectroscopy. A search of the scientific literature found no studies dedicated to the theoretical prediction of the spectroscopic properties of this compound.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Precursor for Heterocyclic Ring Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. Methyl 2-(propan-2-ylsulfanyl)acetate and its derivatives can serve as valuable starting materials for the synthesis of various heterocyclic rings.

Quinoxalines

While direct synthesis of quinoxalines from this compound is not extensively documented, structurally related compounds have been effectively utilized as precursors for quinoxaline (B1680401) derivatives. For instance, derivatives of methyl acetate (B1210297) bearing a quinoxaline-sulfanyl moiety have been synthesized and investigated for their biological activities. nih.govacs.orgnih.govacs.org

A general approach involves the S-alkylation of a quinoxaline-2(1H)-thione with a suitable acetate derivative. acs.orgnih.gov For example, the reaction of 3-phenylquinoxaline-2(1H)-thione with ethyl chloroacetate (B1199739) in the presence of a base yields ethyl (3-phenylquinoxalin-2-ylsulfanyl)acetate. nih.gov This product can then be further modified. For instance, treatment with hydrazine (B178648) hydrate (B1144303) converts the ester to the corresponding hydrazide, which can then be used in peptide coupling reactions to introduce amino acid moieties. nih.govacs.org

One notable study detailed the synthesis of a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates. nih.govacs.org In this work, the initial step was a Michael addition of 3-phenylquinoxaline-2(1H)-thione to methyl acrylate (B77674), forming methyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoate. This intermediate was then converted to a variety of N- and S-substituted amino acid esters and alkanamides. nih.govacs.org These complex quinoxaline derivatives have shown promising anticancer activity. nih.gov

The following table summarizes the key intermediates and final products in the synthesis of quinoxaline derivatives from precursors related to this compound.

| Precursor/Intermediate | Reagents and Conditions | Product | Reference |

| 3-Phenylquinoxaline-2(1H)-thione | Ethyl chloroacetate, Triethylamine, Ethanol (B145695) (reflux) | Ethyl (3-phenylquinoxalin-2-ylsulfanyl)acetate | nih.gov |

| 3-Phenylquinoxaline-2(1H)-thione | Methyl acrylate, Triethylamine | Methyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoate | nih.govacs.org |

| Methyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoate | 1. Hydrazine hydrate2. NaNO₂, HCl3. Amino acid methyl ester hydrochlorides, Triethylamine | Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates | nih.govacs.org |

Triazoles

The use of this compound as a direct precursor for triazole ring systems is not well-documented in the current literature. However, the synthesis of triazole derivatives often involves the use of molecules containing either azide (B81097) or alkyne functionalities to participate in cycloaddition reactions, famously in "click chemistry". sigmaaldrich.comfrontiersin.orgmdpi.comfrontiersin.orgorganic-chemistry.orginterchim.fr For example, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used method for the synthesis of 1,2,3-triazoles. frontiersin.orgmdpi.comorganic-chemistry.org

In principle, this compound could be functionalized to incorporate an azide or an alkyne group, thereby enabling its use in triazole synthesis. For instance, the ester functionality could be converted to an alcohol, which could then be transformed into an azide. Alternatively, the carbon alpha to the sulfur atom could potentially be functionalized with an alkyne-containing side chain.

A related synthesis involves the reaction of 2-cyanopyridine (B140075) with N-phenylthiosemicarbazide to form a 1,2,4-triazole-3-thione, which is then reacted with chloroacetic acid and subsequently esterified to yield methyl 2-((4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate. researchgate.net This demonstrates that thioacetate (B1230152) moieties can be incorporated into triazole structures, suggesting the potential for similar applications with this compound.

Utility in the Synthesis of Complex Organic Molecules

The structural features of this compound make it a potentially useful building block for the synthesis of more complex organic molecules.

Building Blocks for Polyfunctionalized Compounds

The presence of both an ester and a thioether group allows for selective transformations at different sites of the molecule. The ester group can undergo hydrolysis, amidation, or reduction, while the sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, or participate in the formation of metal complexes. This dual functionality makes it a candidate for creating polyfunctionalized compounds.

As discussed in the context of quinoxaline synthesis, derivatives of this compound serve as scaffolds for the attachment of amino acids and other moieties, leading to complex molecules with potential biological activity. nih.govnih.govacs.org The thioether linkage provides a flexible spacer, and the ester group offers a handle for further chemical modifications.

Chiral Auxiliary Applications (if implied by derivatives)

There is no direct evidence in the literature for the use of this compound or its simple derivatives as chiral auxiliaries. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.netrsc.org

However, sulfur-containing compounds, in general, have been successfully employed as chiral auxiliaries in asymmetric synthesis. wikipedia.org The sulfur atom can coordinate to metal centers, influencing the facial selectivity of reactions on the substrate. For instance, chiral oxazolidinones and pseudoephedrine are well-known chiral auxiliaries. wikipedia.org

For this compound to be used as a chiral auxiliary, a stereogenic center would need to be introduced into the molecule. This could potentially be achieved by creating a chiral center at the carbon alpha to the sulfur or by using a chiral alcohol to form the ester. While plausible, the development of such applications remains a subject for future research.

Development of Novel Reagents and Catalysts

The sulfur atom in this compound can act as a ligand for metal ions, suggesting its potential use in the development of novel reagents and catalysts. Metal complexes with sulfur-containing ligands are known to have interesting catalytic properties. acs.orgnih.govnih.govescholarship.orgresearchgate.net

For example, thioglycolate ligands can form stable complexes with various transition metals, and these complexes can exhibit catalytic activity in a range of reactions. acs.org The specific use of this compound in this context has not been reported, but its ability to coordinate to metals through the sulfur atom could be exploited.

Furthermore, the ester functionality could be modified to incorporate other coordinating groups, leading to the formation of multidentate ligands. Such ligands could be used to create highly specific and efficient catalysts for various organic transformations.

Functional Materials Development (if the compound or its derivatives serve as monomers or functional units)

The thioether and ester functionalities of this compound suggest its potential as a monomer or a functional unit in the development of novel polymers and materials. Thioether-containing polymers are known for their interesting optical and mechanical properties. polimi.itnih.govwarwick.ac.ukresearchgate.netrsc.org

Derivatives of this compound that contain a polymerizable group, such as an acrylate or a vinyl group, could be synthesized and used in polymerization reactions. For example, acrylic thioether monomers have been used to create ROS-responsive hydrogels for smart drug release. polimi.it The thioether linkage in these materials can be oxidized, leading to changes in the material's properties.

The copolymerization of acrylic monomers with thiol functionalities is another area of interest in polymer chemistry. nih.gov While this compound itself is not a thiol, it could be modified to incorporate a thiol group, making it suitable for such polymerizations.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of thioethers and thioacetates traditionally relies on nucleophilic substitution reactions, often employing thiols and alkyl halides. rsc.orgtaylorandfrancis.com However, growing emphasis on green chemistry necessitates the development of more sustainable and efficient methodologies. researchgate.net Future research in the synthesis of methyl 2-(propan-2-ylsulfanyl)acetate and related compounds will likely focus on several key areas:

Catalyst Development: Transition-metal-catalyzed C–S cross-coupling reactions are a primary method for thioether synthesis, but they can suffer from drawbacks related to catalyst cost and toxicity. taylorandfrancis.comresearchgate.net Research into earth-abundant metal catalysts (e.g., copper, iron) or even metal-free reaction conditions is a critical challenge. researchgate.netresearchgate.net

Alternative Reagents: The use of volatile and malodorous thiols is a significant practical issue. taylorandfrancis.com Developing odorless and stable sulfur-transfer reagents is a key objective. taylorandfrancis.com Similarly, moving away from organic halides and activated alcohols towards more environmentally benign starting materials is essential. rsc.org One promising avenue is the use of organic mesylates in aqueous media, which offers a greener alternative to traditional methods using toxic solvents. rsc.orgrsc.org

Process Intensification: The adoption of technologies such as microwave-assisted synthesis or flow chemistry could dramatically reduce reaction times, improve energy efficiency, and allow for safer, more scalable production. researchgate.net

| Synthetic Strategy | Advantages | Challenges | Key Research Areas |

| Metal-Free C-S Coupling | Avoids toxic/expensive metal catalysts; potentially simpler purification. | Often requires harsher conditions; may have limited substrate scope. | Development of novel organocatalysts; exploration of photochemical methods. |

| Aqueous Phase Synthesis | Environmentally benign solvent; can simplify product isolation. | Limited solubility of organic substrates; potential for hydrolysis side reactions. | Design of phase-transfer catalysts; pH control to prevent decomposition. rsc.orgrsc.org |

| Flow Chemistry | Enhanced safety and scalability; precise control over reaction parameters. | Higher initial equipment cost; potential for channel clogging. | Reactor design for multiphasic systems; integration of real-time analytics. |

| Biocatalysis | High selectivity; mild reaction conditions; sustainable. | Limited availability of suitable enzymes; enzyme stability and cost. | Enzyme discovery and engineering; process optimization for industrial scale. |

Exploration of Novel Reactivity and Transformations

The reactivity of thioethers is well-established, primarily involving oxidation of the sulfur atom to form sulfoxides and sulfones. fiveable.mewikipedia.org However, the unique electronic environment of this compound, with its adjacent ester group, opens avenues for novel transformations.

Future research should target:

Selective C-S Bond Activation: While challenging, the selective cleavage of the C-S bond offers a powerful tool for molecular diversification. organic-chemistry.org Developing methods to selectively cleave either the methyl-sulfur or isopropyl-sulfur bond could provide access to new synthetic intermediates.

Sulfur-Adjacent Functionalization: Exploring reactions that functionalize the carbon atoms alpha to the sulfur atom could lead to more complex molecular architectures. This could involve deprotonation followed by reaction with electrophiles.

Ylide Formation and Rearrangements: The sulfur atom can be converted into a sulfonium (B1226848) ylide, a versatile intermediate for carbon-carbon bond-forming reactions, such as the Sommelet-Hauser rearrangement. acs.org Investigating these pathways for this compound could yield novel heterocyclic or rearranged products.

Advanced Computational Modeling for Predictive Design

Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. numberanalytics.com For a molecule like this compound, advanced computational modeling presents a significant opportunity to accelerate research and guide experimental design.

Key challenges and directions include:

Accurate Thermochemical Data: Experimental thermochemical data for many organosulfur compounds are scarce. bohrium.com High-level computational methods, such as CBS-QB3 or G3/G4 theories, can be used to accurately calculate enthalpies of formation, entropies, and heat capacities, which are crucial for understanding reactivity and modeling reaction kinetics. bohrium.comnih.gov

Mechanism Elucidation: Quantum chemical calculations, particularly using Density Functional Theory (DFT), can map out the potential energy surfaces for proposed reactions. numberanalytics.com This allows researchers to understand reaction barriers, identify key intermediates, and predict the feasibility of novel transformations before committing to resource-intensive lab work.

Predictive Property Modeling: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict physical properties like boiling point, solubility, and chromatographic retention times. nih.gov These models can also be extended to predict biological activity or material properties, aiding in the design of new molecules for specific applications. numberanalytics.commit.edu

| Computational Method | Application for this compound | Research Goal |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms; calculating spectroscopic properties (NMR, IR). | To understand and predict novel reactivity and transformations. numberanalytics.com |

| Complete Basis Set (CBS) Methods | Calculating accurate thermochemical properties (e.g., enthalpy of formation). | To build a reliable database for kinetic modeling and process design. nih.gov |

| Molecular Dynamics (MD) | Simulating conformational behavior and interactions with solvents or biological targets. | To understand intermolecular forces and predict binding affinities. numberanalytics.com |

| Machine Learning (ML) / QSPR | Predicting physical, chemical, or biological properties based on molecular structure. | To rapidly screen virtual derivatives for desired characteristics. nih.govacs.org |

Integration into Diversified Chemical Libraries for Screening Initiatives

Chemical libraries are the cornerstone of modern drug discovery and materials science, enabling high-throughput screening (HTS) to identify molecules with desired properties. nih.gov The structural simplicity of this compound makes it an attractive scaffold for building diversified chemical libraries.

Future efforts should focus on:

Scaffold Decoration: Developing robust synthetic routes to modify the core structure of this compound is paramount. This could involve transformations of the ester group (e.g., amidation, reduction) or functionalization of the isopropyl group.

Combinatorial Synthesis: Employing solid-phase synthesis or automated parallel synthesis techniques can accelerate the creation of large libraries of analogues. nih.gov This allows for the systematic exploration of the chemical space around the parent molecule.

High-Throughput Screening (HTS): Once libraries are generated, HTS campaigns can be launched to identify compounds with interesting biological activity or material properties. nih.govnih.gov The development of rapid and reliable screening assays is a concurrent challenge. nih.gov For instance, screening for inhibitors of specific enzymes or for compounds with desirable optical or electronic properties could reveal unexpected applications. acs.orgrsc.org

Investigation of Emerging Applications in Chemical Biology or Material Science

The true value of a chemical compound is realized through its application. While specific uses for this compound are not established, its thioether and ester functionalities are present in many biologically active molecules and advanced materials. acs.orgbritannica.comnih.gov

Chemical Biology: Thioethers are found in essential amino acids like methionine and are crucial for the structure and function of many proteins. fiveable.mefiveable.me Derivatives of this compound could be designed as probes to study biological processes involving sulfur metabolism or as potential enzyme inhibitors. The thioester linkage, a close relative of the thioacetate (B1230152) group, is a key intermediate in numerous biosynthetic pathways. wikipedia.org

Material Science: Organosulfur compounds are integral to the development of advanced materials, including conductive polymers (polythiophenes) and self-assembled monolayers (SAMs). britannica.com The ability of sulfur to bind to metal surfaces could be exploited to create novel functionalized surfaces. Furthermore, the incorporation of this molecule into polymer backbones could impart unique thermal or optical properties.

Methodological Advancements in Characterization and Analysis

Robust analytical methods are essential for confirming the structure and purity of synthesized compounds and for studying their behavior in various systems. While standard techniques like NMR and mass spectrometry are routine, the specific properties of organosulfur compounds present unique challenges and opportunities.

Future advancements should include:

Chromatographic Methods: Developing optimized High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods is crucial for separating complex mixtures of organosulfur compounds and their potential byproducts or metabolites. conicet.gov.arnih.govresearchgate.net

Mass Spectrometry: The presence of sulfur, with its characteristic isotopic signature (³⁴S), is a powerful diagnostic tool in mass spectrometry. britannica.com Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can provide detailed structural information and help in identifying unknown compounds in complex matrices.

Spectroscopic Techniques: While ¹H and ¹³C NMR are standard, exploring the utility of other nuclei, or advanced 2D NMR experiments, could provide deeper insights into the structure and dynamics of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 2-(propan-2-ylsulfanyl)acetate, and how can purity be maximized?

- Methodology :

- Esterification : React 2-(propan-2-ylsulfanyl)acetic acid with methanol under acid catalysis (e.g., H₂SO₄) at reflux. Monitor reaction progress via TLC or GC-MS.

- Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product. Confirm purity via HPLC (C18 column, methanol/water mobile phase) or ¹H/¹³C NMR (CDCl₃ solvent, TMS internal standard) .

- Yield Optimization : Adjust stoichiometry (1.2:1 molar ratio of alcohol to acid) and reaction time (6–12 hours) based on kinetic studies.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodology :

- NMR : ¹H NMR (400 MHz, CDCl₃) should show characteristic signals: δ 3.7 ppm (s, CH₃O), δ 2.8–3.1 ppm (m, CH from propan-2-ylsulfanyl group). ¹³C NMR confirms ester carbonyl (δ 170–175 ppm) .

- IR : Strong absorption at ~1740 cm⁻¹ (C=O stretch) and 650–750 cm⁻¹ (C-S stretch).

- Mass Spectrometry : ESI-MS or EI-MS to observe molecular ion [M+H]⁺ at m/z 163.

Q. How should researchers safely handle this compound in the laboratory?

- Methodology :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for volatile steps .

- Waste Disposal : Collect organic waste in halogen-resistant containers; neutralize acidic byproducts before disposal.

- Emergency Protocols : For skin contact, rinse with 10% NaHCO₃ solution; for inhalation, move to fresh air and administer oxygen if needed .

Advanced Research Questions

Q. How can contradictions in reaction yield data be resolved during scale-up synthesis?

- Methodology :

- Design of Experiments (DoE) : Use factorial design to test variables (temperature, catalyst loading, solvent polarity).

- Statistical Analysis : Apply ANOVA to identify significant factors. For example, elevated temperatures (>80°C) may degrade the thioether group, reducing yield .

- In-line Analytics : Implement FTIR or ReactIR to monitor intermediate formation in real time.

Q. What computational methods predict the reactivity of the propan-2-ylsulfanyl group in nucleophilic substitutions?

- Methodology :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states and calculate activation energies.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways. Compare with experimental kinetics (e.g., pseudo-first-order rate constants) .

Q. How can X-ray crystallography using SHELX software elucidate the crystal structure of derivatives?

- Methodology :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer.

- Refinement : Apply SHELXL for structure solution and refinement. Validate hydrogen bonding (e.g., C=O⋯H interactions) with PLATON .

- CIF Validation : Check for ADPs and residual density peaks using CheckCIF.

Q. What strategies identify and quantify degradation products in long-term stability studies?

- Methodology :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

- Analytical Profiling : Use UPLC-QTOF-MS (ACQUITY BEH C18 column) with positive/negative ionization. Compare fragmentation patterns with NIST library .

- Quantitation : Develop a validated HPLC-DAD method (LOD < 0.1%) for major degradants (e.g., hydrolyzed acetic acid derivatives).

Q. How does the propan-2-ylsulfanyl group influence biological activity in enzyme inhibition assays?

- Methodology :

- Enzyme Kinetics : Perform Michaelis-Menten assays (e.g., with acetylcholinesterase). Measure IC₅₀ values using spectrophotometric methods (λ = 412 nm for Ellman’s reagent).

- Docking Studies : Use AutoDock Vina to model interactions between the sulfanyl group and enzyme active sites. Validate with site-directed mutagenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.